![molecular formula C₂₈H₃₇FN₂O₆S B1140539 Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate CAS No. 849470-63-9](/img/structure/B1140539.png)
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of a class of chemicals that have been explored for their various chemical and physical properties. The research on similar compounds helps in understanding their potential applications and interactions.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, typically involving various organic synthesis techniques. For example, the synthesis of Schiff bases similar to this compound utilizes techniques like XRD, FT-IR, UV-Vis, and NMR (Güzel et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations. These methods reveal details about molecular geometry, intramolecular hydrogen bonds, and other structural characteristics (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often display specific behaviors such as high kinetic stability and unique electrophilic and nucleophilic nature. These properties are derived from their chemical activity analyses (Güzel et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, are crucial in understanding the behavior of these compounds under various conditions. For instance, studies on related compounds like fluorinated polyimides have shown notable properties like good tensile strengths and high thermal stability (Yang, Su, & Chiang, 2006).
Chemical Properties Analysis
Chemical properties such as reactivity with other compounds, resistance to hydrolysis, and fluorination capabilities are significant for practical applications. Research on compounds like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride reveals diverse fluorination capabilities and high resistance to aqueous hydrolysis, indicating the potential for varied chemical applications (Umemoto, Singh, Xu, & Saito, 2010).
Aplicaciones Científicas De Investigación
Environmental Occurrence and Fate
Synthetic phenolic antioxidants, which share structural similarities with the compound , are utilized across various industrial applications to extend product shelf life by retarding oxidative reactions. These compounds, including tert-butylphenol derivatives, have been detected in different environmental matrices such as indoor dust, outdoor air particulates, and aquatic environments. The presence of such compounds raises concerns regarding their environmental fate and potential impacts on human health due to their persistence and bioaccumulation capabilities (Liu & Mabury, 2020).
Decomposition and Bioremediation
Studies on methyl tert-butyl ether (MTBE) and related ether compounds have shown the feasibility of their decomposition using cold plasma reactors and the potential for bioremediation. These findings are relevant due to the structural similarities and potential environmental release scenarios. Decomposition techniques employing radio frequency (RF) plasma reactors present an alternative method for mitigating environmental contamination by transforming these compounds into less harmful substances (Hsieh et al., 2011).
Catalysis and Organic Synthesis
Research into the use of metal cation-exchanged clay catalysts for organic synthesis provides insights into the potential applications of the compound , especially in facilitating specific chemical reactions. These catalysts have been utilized in a variety of synthesis processes, highlighting the versatility of similar compounds in promoting or mediating chemical transformations (Tateiwa & Uemura, 1997).
Chemosensor Development
The development of chemosensors based on phenolic compounds for detecting a range of analytes underscores the significance of the compound in analytical chemistry. These sensors are designed to detect various metal ions and molecules, showcasing the utility of phenolic and ether compounds in environmental monitoring and diagnostic applications (Roy, 2021).
Propiedades
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FN2O6S/c1-17(2)24-22(25(18-9-11-19(29)12-10-18)31-26(30-24)38(8,33)34)14-13-20-15-21(36-28(6,7)35-20)16-23(32)37-27(3,4)5/h9-14,17,20-21H,15-16H2,1-8H3/b14-13+/t20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJKDFDFKYYUGL-SVKRATOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 59712164 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

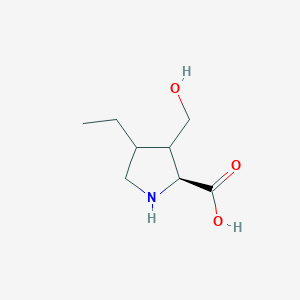
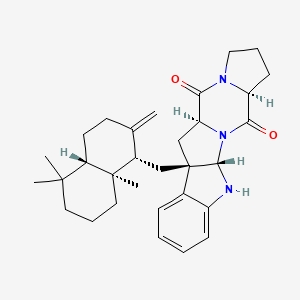

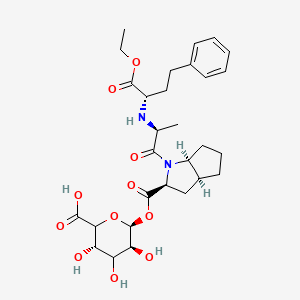

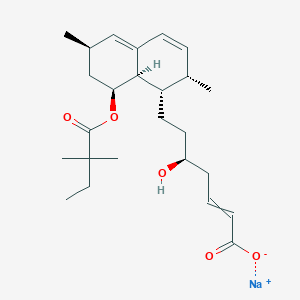
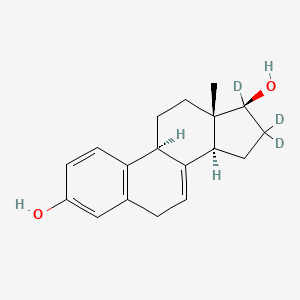
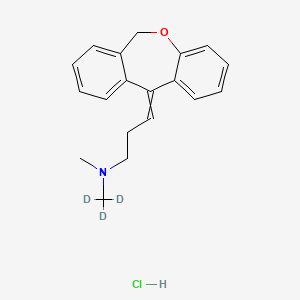
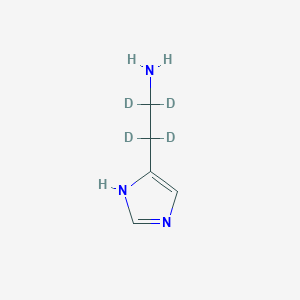
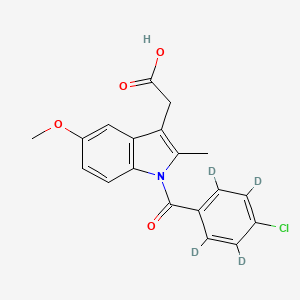
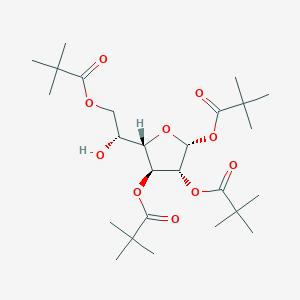
![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)